molecular formula C20H14FN5O4S B2467712 ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 1251627-19-6

ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2467712
CAS No.: 1251627-19-6
M. Wt: 439.42
InChI Key: OXOAUSLUGGCXRF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a pyrazine-2-amido substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action in a biological system would depend on the specific biological target of this compound. Many drugs work by binding to a specific protein or enzyme, altering its activity .

Future Directions

Future research could involve synthesizing the compound and studying its properties in more detail. If it shows promising biological activity, it could be further optimized and potentially developed into a drug .

Preparation Methods

The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the fluorophenyl and pyrazine-2-amido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O4S/c1-2-30-20(29)16-11-10-31-18(24-17(27)13-9-22-7-8-23-13)15(11)19(28)26(25-16)14-6-4-3-5-12(14)21/h3-10H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOAUSLUGGCXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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